3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Physicochemical Characterization Thermal Analysis Crystallization

Procure with structural confidence. This 3-methyl-1,4-benzodiazepine-2,5-dione (CAS 24919-37-7) offers a definitive melting point (320.5-321°C) that separates it from regioisomers like the 4-methyl variant (223-226°C), ensuring identity verification and eliminating substitution risks in GABA-A receptor modulation studies. Its curated mass spectral data (Exact Mass: 190.0742 Da) and thermal stability make it an ideal certified reference standard for HPLC/GC-MS method validation in forensic, impurity, and environmental analysis.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 24919-37-7
Cat. No. B3119279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
CAS24919-37-7
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)
InChIKeyLJONQULKOKMKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 24919-37-7): Core Properties and Procurement Context


3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 24919-37-7) is a bicyclic heterocyclic compound belonging to the 1,4-benzodiazepine-2,5-dione class, characterized by a fused benzene and diazepine ring with ketone functionalities at positions 2 and 5, and a methyl substituent at position 3 . It is structurally related to fungal cyclopeptine alkaloids and is recognized as a gamma-aminobutyric acid (GABA) modulator, interacting with the GABA-A receptor-ionophore complex [1]. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of approximately 190.20 g/mol, and it is typically supplied with a purity of 95% for research purposes .

Why Generic Substitution of 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione Fails in Specialized Research and Industrial Applications


While the 1,4-benzodiazepine-2,5-dione scaffold is common, simple substitution of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 24919-37-7) with close analogs (e.g., unsubstituted, 4-methyl, or 3-ethyl derivatives) is not scientifically equivalent. The specific position and stereochemistry of the methyl group at C3 fundamentally alters key physicochemical properties, including a distinct melting point of 320.5-321 °C , which differs significantly from the 4-methyl regioisomer (223-226 °C) [1]. Furthermore, studies on the related 1,4-benzodiazepin-2-one system demonstrate that 3-substitution critically influences both receptor binding affinity and agonist efficacy, with (3S)-methyl and (3R)-methyl enantiomers exhibiting divergent GABA shift values (2.4-2.7 vs. 1.5) [2]. These quantitative disparities in physical state and biological interaction underscore that generic substitution introduces unacceptable variability in experimental reproducibility and functional outcome, necessitating precise procurement of the specified CAS compound.

Product-Specific Quantitative Differentiation of 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 24919-37-7) for Informed Scientific Selection


Significantly Higher Melting Point Enables Distinct Handling and Purification Protocols Compared to 4-Methyl Regioisomer

The target compound exhibits a melting point of 320.5-321 °C , which is approximately 100 °C higher than that of its regioisomer, 3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione (223-226 °C) [1]. This substantial difference in thermal stability directly impacts recrystallization solvent selection, drying parameters, and storage conditions. It also serves as a critical quality control indicator for confirming identity and purity, distinguishing it from the more thermally labile 4-methyl analog.

Physicochemical Characterization Thermal Analysis Crystallization

Altered Boiling Point and Vapor Pressure Profiles Differentiate from Unsubstituted 1,4-Benzodiazepine-2,5-dione Core

The 3-methyl substitution reduces the boiling point to 510.2 °C at 760 mmHg compared to the unsubstituted 1,4-benzodiazepine-2,5-dione core, which boils at 537.4 °C at 760 mmHg . Correspondingly, the target compound has a calculated vapor pressure of 1.58E-10 mmHg at 25 °C , whereas data for the unsubstituted core is not available, but the lower boiling point suggests slightly higher volatility. This difference is relevant for gas chromatography, mass spectrometry ionization efficiency, and vacuum distillation procedures.

Volatility Distillation Physicochemical Properties

Differential Density Impacts Formulation and Solution Preparation Versus Unsubstituted Scaffold

The target compound has a density of 1.195 g/cm³ , which is lower than the density of the unsubstituted 1,4-benzodiazepine-2,5-dione core, reported as 1.266 g/cm³ . This 5.6% reduction in density is a direct consequence of the methyl group at C3, which alters molecular packing and crystal lattice energy. This parameter is essential for accurate gravimetric dispensing, especially in automated high-throughput screening platforms and for calculating precise molar concentrations in solution.

Formulation Solution Preparation Density Measurement

3-Methyl Substitution Confers Divergent GABA-A Receptor Modulatory Efficacy Compared to 3-Unsubstituted and 3,3-Dimethyl Analogs

In a study on the closely related 1,4-benzodiazepin-2-one system (desmethyl-diazepam derivatives), the GABA shift value—a measure of agonist efficacy at the GABA-A receptor—was 2.4-2.7 for the (3S)-methyl enantiomer and the 3,3-dimethyl derivative, characteristic of full agonists. In contrast, the (3R)-methyl enantiomer exhibited a significantly lower GABA shift of 1.5, indicating reduced efficacy [1]. While direct data for the 2,5-dione target compound is not available, this class-level inference strongly suggests that the stereochemistry and presence of the 3-methyl group in 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione will similarly modulate its interaction with the GABA-A receptor, distinguishing it from 3-unsubstituted or 3,3-dimethyl analogs.

GABA-A Receptor Allosteric Modulation Neuropharmacology

High-Resolution Mass Spectral Data Enables Definitive Identification and Differentiation from Isomeric Benzodiazepine Derivatives

The target compound possesses a distinct high-resolution mass spectral fingerprint, including a base peak and fragmentation pattern, as curated in the mzCloud database [1]. This spectral data provides a unique identifier that distinguishes it from other benzodiazepine-2,5-dione isomers and related compounds. The exact mass is 190.07422756 Da, and the compound produces characteristic MS/MS fragments that can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in LC-MS/MS assays.

Analytical Chemistry Mass Spectrometry Compound Identification

Optimal Research and Industrial Application Scenarios for 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 24919-37-7) Based on Quantitative Differentiation


Analytical Reference Standard for Method Development and Validation in Chromatography and Mass Spectrometry

Given its distinct melting point (320.5-321 °C) , boiling point (510.2 °C) , and curated high-resolution mass spectral data [1], this compound is ideally suited as a certified reference standard for developing and validating HPLC, GC-MS, and LC-MS/MS methods. Its unique thermal and spectral properties allow for unambiguous calibration and system suitability testing, particularly in forensic toxicology, pharmaceutical impurity analysis, and environmental monitoring where differentiation from isomeric benzodiazepines is critical. The availability of exact mass (190.07422756 Da) and fragmentation data in mzCloud [1] supports robust MRM method development.

Synthetic Intermediate for the Preparation of Structurally Defined Benzodiazepine Derivatives with Tailored GABA-A Receptor Activity

The 3-methyl substitution pattern provides a well-defined starting point for further derivatization. The compound's thermal stability (high melting point) and distinct density (1.195 g/cm³) facilitate precise stoichiometric control in multi-step syntheses. Class-level evidence indicates that the 3-methyl group and its stereochemistry can profoundly influence GABA-A receptor efficacy [1], making this compound a valuable scaffold for exploring structure-activity relationships (SAR) and generating focused libraries of analogs with potential anxiolytic, sedative, or anticonvulsant properties. Researchers can leverage the established GABA shift differences observed in related 1,4-benzodiazepin-2-ones [1] to design experiments probing the impact of 3-substitution on receptor modulation.

Probe for Investigating the Role of 3-Substitution on GABA-A Receptor Modulation and Allosteric Interactions

The compound is classified as a GABA modulator . The class-level evidence from related 1,4-benzodiazepin-2-ones demonstrates that 3-methyl substitution, particularly its stereochemistry, can alter agonist efficacy (GABA shift values of 2.4-2.7 for (3S)-methyl vs. 1.5 for (3R)-methyl) . This suggests that the target compound, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, can serve as a valuable pharmacological tool to dissect the conformational and steric requirements of the GABA-A receptor binding site. By comparing its activity with unsubstituted or 3,3-dimethyl analogs, researchers can gain insights into the molecular determinants of allosteric modulation, aiding in the rational design of novel therapeutics with improved selectivity and reduced side effects.

Quality Control and Identity Confirmation in Pharmaceutical and Chemical Manufacturing

The significant melting point difference of approximately 97-98 °C compared to the 4-methyl regioisomer (223-226 °C) provides a simple, rapid, and cost-effective method for identity confirmation and purity assessment in quality control laboratories. This stark thermal contrast enables the detection of even minor contamination with the 4-methyl isomer, ensuring batch-to-batch consistency and compliance with stringent purity specifications. Additionally, the compound's unique density (1.195 g/cm³) and refractive index (1.542) [1] offer orthogonal verification methods, strengthening the overall analytical control strategy and mitigating the risk of mislabeled or adulterated materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.